- Preparation of C 2-Symmetric Biaryl Bisiminium Salts and Their Use as Organocatalysts for Asymmetric Epoxidation, Synlett, 2016, 27(1), 126-130
Cas no 894493-95-9 ((1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine)
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- (1S,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine
- (1S,2S)-N,N-Dimethyl-1,2-cyclohexanediamine
- (1S,2S)-(+)-N,N-Dimethylcyclohexane-1,2-diamine
- (1S,2S)-2-N,2-N-dimethylcyclohexane-1,2-diamine
- (1S,2S)-N1,N1-Dimethyl-1,2-cyclohexanediamine (ACI)
- 1,2-Cyclohexanediamine, N,N-dimethyl-, (1S,2S)- (9CI)
- (1S,2S)-2-(Dimethylamino)cyclohexylamine
- (1S,2S)-2-(λ2-Azanyl)-N,N-dimethylcyclohexan-1-amine
- (1S,2S)-N,N-Dimethylcyclohexane-1,2-diamine
- (1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine
- trans-N1,N1-Dimethyl-1,2-cyclohexanediamine
- BCP24354
- EN300-6987942
- F16515
- AKOS015850740
- CS-W018664
- SCHEMBL187419
- DTXSID30479700
- (1S,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine
- (1S,2S)-N,N-Dimethyl-1,2-diaminocyclohexane
- DS-4270
- 894493-95-9
- MFCD09952017
- FRDZGSBXKJXGNR-YUMQZZPRSA-N
-
- MDL: MFCD09952017
- Inchi: 1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m0/s1
- InChI Key: FRDZGSBXKJXGNR-YUMQZZPRSA-N
- SMILES: N([C@H]1CCCC[C@@H]1N)(C)C
Computed Properties
- Exact Mass: 142.14700
- Monoisotopic Mass: 142.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- Density: 0.92
- Boiling Point: 180ºC
- Flash Point: 62ºC
- Refractive Index: 1.49
- PSA: 29.26000
- LogP: 1.51820
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine Security Information
- Hazard Statement: H314-H318
- Hazardous Material transportation number:2735
- Hazard Category Code: 22-34
- Safety Instruction: 26-36/37/39-45
- HazardClass:8
- PackingGroup:Ⅲ
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lyhh005995-250mg |
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine |
894493-95-9 | 98% | 250mg |
¥120.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lyhh005995-10g |
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine |
894493-95-9 | 98% | 10g |
¥1980.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lyhh005995-5g |
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine |
894493-95-9 | 98% | 5g |
¥1150.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lyhh005995-1g |
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine |
894493-95-9 | 98% | 1g |
¥0.0 | 2024-07-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S195654-10g |
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine |
894493-95-9 | 98% | 10g |
¥704.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S195654-250mg |
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine |
894493-95-9 | 98% | 250mg |
¥54.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S195654-5g |
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine |
894493-95-9 | 98% | 5g |
¥440.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S195654-1g |
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine |
894493-95-9 | 98% | 1g |
¥110.90 | 2023-09-01 | |
| Chemenu | CM117762-5g |
(1S,2S)-N,N-Dimethyl-1,2-diaminocyclohexane |
894493-95-9 | 95% | 5g |
$388 | 2021-08-06 | |
| Ambeed | A269028-100mg |
(1S,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine |
894493-95-9 | 98% | 100mg |
$11.0 | 2025-04-15 |
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine Production Method
Production Method 1
Production Method 2
- Chiral Discrimination by a Binuclear Pd Complex Sensor Using 31P{1H} NMR, Analytical Chemistry (Washington, 2019, 91(22), 14591-14596
Production Method 3
- Stereoselective reaction of 2-carboxythioesters-1,3-dithiane with nitroalkenes: an organocatalytic strategy for the asymmetric addition of a glyoxylate anion equivalent, Organic & Biomolecular Chemistry, 2015, 13(20), 5591-5596
Production Method 4
- Asymmetric Isomerization of ω-Hydroxy-α,β-Unsaturated Thioesters into β-Mercaptolactones by a Bifunctional Aminothiourea Catalyst, Organic Letters, 2014, 16(8), 2184-2187
Production Method 5
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
- Organocatalytic Enantio- and Diastereoselective Construction of syn-1,3-Diol Motifs via Dynamic Kinetic Resolution of In Situ Generated Chiral Cyanohydrins, Organic Letters, 2019, 21(8), 2688-2692
Production Method 6
- Intermolecular Asymmetric Carboesterification of Alkenes by Using Chiral Amine Auxiliaries under O2: Synthesis of Enantioenriched α-Methylene-γ-Lactones through Chloropalladation of Alkynes, Chemistry - A European Journal, 2015, 21(18), 6708-6712
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine Raw materials
- 2-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-1H-isoindole-1,3(2H)-dione
- N,N-Dimethyl-1,2-cyclohexanediamine
- Acetamide, N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine Preparation Products
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine Suppliers
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on (1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine
Latest Research Briefing on (1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine (CAS: 894493-95-9) in Chemical Biology and Pharmaceutical Applications
The compound (1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine (CAS: 894493-95-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in asymmetric synthesis, catalysis, and drug development. This briefing synthesizes the latest findings and advancements related to this chiral diamine, highlighting its structural significance, mechanistic insights, and potential therapeutic implications.
Recent studies have emphasized the role of (1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine as a privileged ligand in transition-metal catalysis, particularly in enantioselective hydrogenation and C–C bond-forming reactions. A 2023 publication in Journal of the American Chemical Society demonstrated its efficacy in Ir-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids, achieving >99% enantiomeric excess (ee) for pharmaceutical intermediates. The rigid cyclohexane backbone and dimethylamino substituents were critical for stabilizing the transition state, as revealed by DFT calculations.
In medicinal chemistry, derivatives of this diamine have shown promise as building blocks for kinase inhibitors. A patent (WO2023056478) disclosed its incorporation into allosteric AKT inhibitors, where the stereochemistry at C1 and C2 positions enhanced binding affinity by 3-fold compared to racemic analogs. Molecular docking studies attributed this to optimal hydrogen bonding with the kinase's hinge region.
Notably, the pharmacokinetic profile of (1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine-containing compounds was investigated in a 2024 ACS Medicinal Chemistry Letters study. The dimethylamino groups were found to improve blood-brain barrier penetration (logBB = 0.8) while maintaining metabolic stability (t1/2 > 6h in human liver microsomes), suggesting utility in CNS-targeted therapies.
Emerging applications also include its use as a chiral resolving agent for carboxylic acids. Researchers at ETH Zürich developed a crystallization-based separation protocol using this diamine, achieving 98% de for naproxen derivatives (Green Chem., 2023). The process showcased advantages over traditional resolution methods in terms of solvent consumption and yield.
Ongoing clinical trials (NCT05677803) are evaluating a platinum(II) complex featuring this ligand for solid tumors, with Phase I data showing reduced nephrotoxicity compared to cisplatin. The chelating properties of the diamine were instrumental in modulating platinum's reactivity profile.
Future research directions include exploring its potential in mRNA delivery systems, where preliminary data indicate that protonatable dimethylamino groups may facilitate endosomal escape. However, challenges remain in optimizing the balance between cationic charge and cytotoxicity for such applications.
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